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Compound of Interest

Compound Name: Heptaphylline

Cat. No.: B100896 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Heptaphylline, a carbazole alkaloid with potential therapeutic applications. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data
The spectroscopic data for Heptaphylline is crucial for its identification, characterization, and

the quality control of any potential drug product. The following tables summarize the key

quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

¹H Nuclear Magnetic Resonance (NMR) Data
¹H NMR spectroscopy provides detailed information about the proton environments in the

molecule. The data for Heptaphylline, acquired in deuterated chloroform (CDCl₃) at 300 MHz,

is presented below.
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

11.21 s 1H OH

10.21 s 1H CHO

8.32 s 1H H-4

8.10 d 8.0 1H H-5

7.25-7.45 m 3H H-6, H-7, H-8

5.40 t 7.0 1H H-2'

3.70 d 7.0 2H H-1'

1.90 s 3H H-4'

1.78 s 3H H-5'

¹³C Nuclear Magnetic Resonance (NMR) Data
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The

data for Heptaphylline, acquired in deuterated chloroform (CDCl₃) at 75 MHz, is presented

below.
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Chemical Shift (δ) ppm Carbon Atom Assignment

192.5 CHO

162.1 C-2

141.6 C-4a

139.8 C-8a

134.1 C-3'

126.4 C-5

124.7 C-7

122.8 C-1

121.2 C-2'

120.4 C-6

118.8 C-3

112.5 C-4

111.0 C-8

110.8 C-5a

25.9 C-4'

22.0 C-1'

18.2 C-5'

Infrared (IR) Spectroscopy Data
IR spectroscopy identifies the functional groups present in a molecule. The key IR absorptions

for Heptaphylline are listed below.
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3420 Strong, Broad O-H Stretch

3300 Medium N-H Stretch

2920 Medium C-H Stretch (Aliphatic)

1640 Strong C=O Stretch (Aldehyde)

1600, 1470 Medium C=C Stretch (Aromatic)

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The electron impact mass spectrometry (EI-MS) data for Heptaphylline is

presented below.

m/z Relative Intensity (%) Assignment

279 60 [M]⁺

264 100 [M-CH₃]⁺

224 40 [M-C₄H₇]⁺

Experimental Protocols
The following sections describe the general methodologies for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer. The sample was

dissolved in deuterated chloroform (CDCl₃), and the chemical shifts are reported in parts per

million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the data

was acquired using a standard pulse sequence with a sufficient number of scans to obtain a

good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence was used.
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Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The

sample was prepared as a KBr (potassium bromide) pellet. The spectrum was recorded in the

range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum was obtained using an electron impact (EI) mass spectrometer. The

sample was introduced via a direct insertion probe, and the ionization energy was set to 70 eV.

The mass analyzer was scanned over a range of m/z values to detect the molecular ion and

fragment ions.

Workflow for Spectroscopic Analysis of Natural
Products
The following diagram illustrates a typical workflow for the isolation and spectroscopic

characterization of a natural product like Heptaphylline.
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A generalized workflow for natural product spectroscopic analysis.
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To cite this document: BenchChem. [Spectroscopic Profile of Heptaphylline: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b100896#spectroscopic-data-nmr-ir-ms-of-
heptaphylline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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